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(Trimethylsilyl)methyllithium

Cat. No.: B167594
CAS No.: 1822-00-0
M. Wt: 94.2 g/mol
InChI Key: KVWLUDFGXDFFON-UHFFFAOYSA-N
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Description

Significance of Organolithium Reagents as Indispensable Tools in Synthetic Chemistry

Organolithium reagents are a cornerstone of synthetic chemistry, prized for their potent nucleophilicity and basicity. wikipedia.orgsolubilityofthings.com These characteristics stem from the highly polar carbon-lithium bond, which imparts significant carbanionic character to the carbon atom. wikipedia.org This inherent reactivity makes them invaluable for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. solubilityofthings.comnumberanalytics.com Their applications span a wide spectrum of chemical synthesis, from the production of polymers and elastomers to the intricate assembly of pharmaceuticals and other biologically active compounds. wikipedia.orgnumberanalytics.com In comparison to other organometallic counterparts like Grignard reagents, organolithiums often exhibit superior reaction rates and yields in various transformations. wikipedia.org

The versatility of organolithium reagents is further highlighted by their role in a multitude of reaction types, including:

Nucleophilic additions: They readily add to carbonyl compounds and other electrophiles, forming new carbon-carbon bonds. wikipedia.orgsolubilityofthings.com

Deprotonation (Metalation): As strong bases, they can deprotonate a wide range of organic substrates. wikipedia.orgmt.com

Polymerization Initiation: They serve as initiators for anionic polymerization. wikipedia.org

Transmetalation: They are used to generate other organometallic reagents. wikipedia.org

The strategic application of organolithium reagents is crucial in the total synthesis of complex natural products and in the industrial-scale production of fine chemicals and pharmaceuticals. numberanalytics.com

Distinctive Chemical Attributes and Reactivity Profiles of (Trimethylsilyl)methyllithium

This compound distinguishes itself from other organolithium reagents through a unique combination of properties. wikipedia.orgsmolecule.com A key feature is the presence of the trimethylsilyl (B98337) group [(CH₃)₃Si-], which exerts significant steric and electronic influence on the adjacent carbanionic center. wikipedia.org This steric bulk contributes to the stability of the reagent and its complexes. wikipedia.org

The reactivity of this compound is multifaceted. It serves as a potent nucleophile, participating in reactions such as:

Methylenation of Carbonyl Compounds: A primary application is in the Peterson olefination reaction, where it reacts with aldehydes and ketones to form alkenes. researchgate.netnrochemistry.com This reaction provides a valuable alternative to the Wittig reaction. nrochemistry.com

Alkylation and Acylation: It can be used to introduce a methyl group to various electrophiles. smolecule.com

Synthesis of Organometallic Complexes: It is widely employed to introduce the (trimethylsilyl)methyl ligand to transition metals, forming stable and soluble organometallic complexes. wikipedia.org These complexes are often resistant to beta-hydride elimination, a common decomposition pathway for many organometallic compounds. wikipedia.org

Furthermore, this compound can act as a base, facilitating deprotonation reactions. smolecule.com Its ability to form stable adducts with various ligands, such as diethyl ether and tetramethylethylenediamine (TMEDA), can modulate its reactivity and solubility. wikipedia.orgsmolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₄H₁₁LiSi wikipedia.org
Molar Mass 94.16 g·mol⁻¹ wikipedia.org
Appearance White or colorless solid wikipedia.org
CAS Number 1822-00-0 wikipedia.org

| IUPAC Name | lithium;methanidyl(trimethyl)silane smolecule.com |

Historical Context and Evolution of Research on Organolithium Aggregates and Monomers

The study of organolithium reagents dates back to the early 20th century, with pioneering work by chemists such as Wilhelm Schlenk, Karl Ziegler, Georg Wittig, and Henry Gilman. wikipedia.orgnumberanalytics.comorganicchemistrydata.org A critical aspect of organolithium chemistry that has been a subject of extensive research is their tendency to form aggregates in both solid and solution states. mt.comrsc.org These aggregates, which can exist as dimers, tetramers, hexamers, or even larger polymers, arise from the electron-deficient nature of the lithium atom and the desire to stabilize the polar C-Li bond. mt.comrsc.org

This compound, for instance, crystallizes as a hexameric structure, [LiCH₂TMS]₆, similar to some forms of methyllithium (B1224462). wikipedia.org The degree of aggregation is influenced by factors such as the solvent, the presence of coordinating ligands, and temperature. numberanalytics.commt.com For example, in the presence of Lewis bases like THF or TMEDA, the large aggregates can be broken down into smaller, more reactive species. wikipedia.orgnumberanalytics.com

Initially, it was believed that monomeric organolithium species were the most reactive. wikipedia.org However, subsequent research has revealed a more complex picture, with evidence suggesting that in some cases, dimeric or higher oligomeric species can be the active reagents in a reaction. wikipedia.orgrsc.org The quest to isolate and characterize monomeric organolithium complexes has been a significant area of research, as these species are often postulated as key intermediates in reaction mechanisms. rsc.orgbham.ac.uk The synthesis and structural elucidation of a monomeric (trimethylsilyl)methyl lithium complex, stabilized by a tetradentate amine ligand, represents a recent milestone in this field, providing valuable insights into the structure-reactivity relationships of these fundamental reagents. bham.ac.uk

Table 2: Common Ligands Used to Modify Organolithium Reactivity

Ligand Abbreviation Function
Tetrahydrofuran (B95107) THF Solvating ligand, can break down aggregates wikipedia.org
Diethyl ether Et₂O Solvating ligand, forms adducts wikipedia.org
Tetramethylethylenediamine TMEDA Chelating ligand, breaks down aggregates, can increase reactivity wikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11LiSi B167594 (Trimethylsilyl)methyllithium CAS No. 1822-00-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;methanidyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLUDFGXDFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[Si](C)(C)[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11LiSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392901
Record name (Trimethylsilyl)methyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-00-0
Record name (Trimethylsilyl)methyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lithium;methanidyl(trimethyl)silane
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Advanced Synthetic Methodologies for Trimethylsilyl Methyllithium and Its Molecular Architectures

Conventional Synthetic Strategies

The preparation of (trimethylsilyl)methyllithium has traditionally relied on established organometallic reactions. These methods are valued for their reliability, though they may present challenges related to reagent handling and product purity.

Alkali Metal-Halogen Exchange Reactions

One of the primary methods for synthesizing this compound involves the direct reaction of a (trimethylsilyl)methyl halide, typically the chloride, with lithium metal. rsc.orgbham.ac.uk This lithium-halogen exchange reaction is a heterogeneous process where the lithium metal reductively cleaves the carbon-halogen bond to form the desired carbon-lithium bond. thieme-connect.deprinceton.edu

The reaction is generally performed by refluxing (trimethylsilyl)methyl chloride with an excess of lithium metal in a non-polar solvent such as hexanes. rsc.orgbham.ac.uk The use of lithium metal containing a small percentage of sodium (0.5-2%) can initiate the radical pathway and accelerate the reaction. wikipedia.org This process yields the this compound reagent, which typically exists as a hexameric cluster in hydrocarbon solvents. wikipedia.org

Reaction Scheme: (CH₃)₃SiCH₂Cl + 2 Li → (CH₃)₃SiCH₂Li + LiCl

Butyllithium-Mediated Synthesis from (Trimethylsilyl)methyl Halides

A widely used and commercially established method for preparing this compound is the treatment of (trimethylsilyl)methyl chloride with butyllithium (B86547) (BuLi). wikipedia.org This reaction is a metal-halogen exchange process where the butyl group of butyllithium is exchanged for the halogen atom of the silyl (B83357) halide. fishersci.fr

This synthesis is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction is generally fast and efficient, proceeding even at low temperatures. princeton.edu The choice of butyllithium isomer (n-BuLi, sec-BuLi, or tert-BuLi) can influence the reaction rate and selectivity. fishersci.fr The resulting this compound is obtained in solution, often complexed with the solvent. wikipedia.org

Reaction Scheme: (CH₃)₃SiCH₂Cl + BuLi → (CH₃)₃SiCH₂Li + BuCl

Innovative Activation Techniques for Enhanced Synthesis

Recent advancements have focused on overcoming the limitations of conventional methods, particularly the variable reactivity of commercial lithium metal. These innovative techniques aim to increase the surface area and reactivity of lithium, leading to more efficient and reproducible syntheses.

Preparation of Highly Reactive Lithium Metal Dendrites for Efficient Production

A significant innovation in the synthesis of organolithium reagents is the use of highly reactive lithium metal dendrites. orgsyn.orgacs.org This method provides a freshly prepared, high-surface-area lithium source that is significantly more reactive than commercially available lithium powders or dispersions. acs.orgorgsyn.org Research has demonstrated that these Li-dendrites can have a surface area approximately 100 times greater than conventional lithium sources. acs.org The enhanced reactivity allows for the scalable and reliable production of this compound from (trimethylsilyl)methyl chloride in solvents like pentane. orgsyn.orgorgsyn.org The synthesis proceeds efficiently, and the reaction's progress can be monitored by techniques such as Gas Chromatography (GC) until the starting halide is fully consumed. orgsyn.orgorgsyn.org

ParameterDetailsSource
Lithium Source Highly Activated Lithium Metal Dendrites orgsyn.org
Reactant (Trimethylsilyl)methyl chloride orgsyn.org
Solvent Pentane orgsyn.org
Temperature 37 °C (reflux) orgsyn.org
Scale 0.1 mmol to 0.5 mole orgsyn.orgorgsyn.org
Monitoring Gas Chromatography (GC) orgsyn.orgorgsyn.org

This interactive table summarizes the conditions for synthesizing this compound using lithium dendrites.

Role of Liquid Ammonia (B1221849) Etching in Lithium Surface Activation

The formation of highly reactive lithium dendrites is achieved through a simple and effective activation method involving liquid ammonia. orgsyn.orgacs.org The process begins with dissolving commercial lithium metal in anhydrous liquid ammonia at low temperatures (e.g., -78 °C), forming a characteristic blue or bronze solution of solvated electrons. orgsyn.orgchemrxiv.org As the ammonia is slowly evaporated, the lithium deposits onto the walls of the reaction flask. chemrxiv.org This "etching" process effectively cleans the lithium surface of passivating oxides and other impurities. orgsyn.orgorgsyn.org The controlled evaporation results in the growth of crystalline lithium structures with a dendritic morphology, which are then used directly for the synthesis of organolithium reagents like this compound. orgsyn.orgorgsyn.org This activation technique provides a consistent and highly reactive form of lithium metal from inexpensive and readily available sources. acs.org

Targeted Synthesis and Isolation of Monomeric Complexes

In the solid state and in non-coordinating solvents, this compound naturally exists as aggregates, primarily a hexameric cluster, [LiCH₂TMS]₆, with a hexagonal prismatic structure. wikipedia.org While this aggregation stabilizes the highly polar Li-C bonds, it can diminish the reagent's reactivity. researchgate.net A key goal in organolithium chemistry is the isolation and characterization of monomeric organolithium species, which are believed to be the most reactive form. researchgate.netrsc.org

The strategy to isolate monomeric this compound involves breaking down the hexameric aggregates using strong, neutral, multidentate Lewis bases, particularly amine ligands. rsc.org Ligands like tetramethylethylenediamine (TMEDA) can cleave the hexamer to form dimeric adducts, such as [Li₂(μ-CH₂TMS)₂(TMEDA)₂]. wikipedia.orgmdpi.com

More recently, the use of the tripodal tetradentate amine ligand tris[2-(dimethylamino)ethyl]amine (B34753) (Me⁶Tren) has successfully led to the synthesis and isolation of a true monomeric complex, [Li(CH₂SiMe₃)(Me⁶Tren)]. rsc.orgbham.ac.uk This complex was synthesized by reacting the parent hexamer with Me⁶Tren in hexanes and was isolated as a crystalline solid. rsc.org Structural analysis via single-crystal X-ray diffraction confirmed its monomeric nature, providing valuable insight into the structure and enhanced reactivity of a terminal, unsupported Li-C bond. rsc.orgrsc.org The isolation of such monomers allows for a more detailed study of their reaction mechanisms, including decomposition pathways and reactivity patterns like C-H activation. rsc.orgresearchgate.netrsc.org

ComplexAggregation StateKey Bond Lengths / AnglesSource
[LiCH(SiMe₃)₂] (gas phase)MonomerLi-C: 2.03 Å rsc.org
[LiCH(SiMe₃)₂] (crystalline)PolymerLi-C: 2.14 to 2.27 Å rsc.org
[LiCH(SiMe₃)₂-THF]₂DimerLi-C: 2.204 Å and 2.274 Å mdpi.com
[LiCH(SiMe₃)₂-TMEDA]MonomerLi-C: 2.070 Å and 2.083 Å mdpi.com
[Li(CH₂SiMe₃)(Me⁶Tren)]MonomerNot specified rsc.orgbham.ac.uk

This interactive table presents structural data for various this compound complexes, illustrating the effect of ligands on molecular architecture.

Design and Application of Neutral Multidentate Amine Ligands (e.g., Me6Tren, DETAN)

The isolation and characterization of monomeric organolithium reagents are crucial for understanding their intrinsic reactivity, which is often masked by aggregation in solution. Neutral multidentate amine ligands are instrumental in breaking down the oligomeric structures, such as the hexameric form of this compound, [LiCH₂SiMe₃]₆, to yield kinetically stabilized monomers. cdnsciencepub.comchemeurope.comuwindsor.ca The design of these ligands, particularly their denticity and steric profile, is key to their effectiveness.

A prominent example is the use of the tetradentate ligand tris[2-(dimethylamino)ethyl]amine (Me₆Tren) to synthesize a monomeric (trimethylsilyl)methyl lithium complex, [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)]. cdnsciencepub.comchemeurope.com This complex is prepared by reacting the hexameric [LiCH₂SiMe₃]₆ with Me₆Tren in hexanes. cdnsciencepub.combham.ac.uk The resulting monomer is soluble in hexanes and can be isolated as a white crystalline solid. cdnsciencepub.com

Structural analysis via single-crystal X-ray diffraction reveals a monomeric species where the lithium atom is coordinated to the carbon of the (trimethylsilyl)methyl group and three of the four nitrogen atoms of the Me₆Tren ligand (κ³ coordination). cdnsciencepub.comchemeurope.com This coordination geometry kinetically stabilizes the highly polar and reactive Li-C bond. cdnsciencepub.com The fourth amine sidearm of the Me₆Tren ligand remains uncoordinated. researchgate.net

The bespoke hexadentate amine ligand N,N′,N′′-tris-(2-N-diethylaminoEthyl)-1,4,7-triAza-cycloNonane (DETAN) has also been successfully employed to isolate the first monomeric methyllithium (B1224462) complex. cdnsciencepub.comaathomasgroup.com This success highlights the principle of using high-denticity ligands to effectively encapsulate the lithium cation, thereby preventing aggregation and enabling the study of the fundamental Li-C bond. cdnsciencepub.com The application of these ligands allows for a deeper understanding of the structure-reactivity relationships of organolithium reagents. chemeurope.com

Table 1: Selected Crystallographic Data for [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)]

Parameter Value
Formula C₁₃H₃₃LiN₄Si
Crystal System Monoclinic
Space Group P2₁/n
Li1–C13 distance (Å) 2.122(5)
Li1–N1 distance (Å) 2.177(4)
Li1–N2 distance (Å) 2.167(4)
Li1–N3 distance (Å) 2.189(4)
Si1–C13–Li1 angle (°) 129.77(17)
C13–Li1–N1 angle (°) 121.3(2)
C13–Li1–N2 angle (°) 127.4(2)
C13–Li1–N3 angle (°) 112.91(19)

Data obtained at -123 °C. cdnsciencepub.com

Ligand Design Principles for Kinetic Stabilization of Monomeric Species

The primary challenge in handling simple organolithium compounds like this compound is their tendency to form stable aggregates (e.g., dimers, tetramers, hexamers) in solution. cdnsciencepub.comutk.edu This aggregation stabilizes the highly polar metal-carbon bonds but also diminishes the nucleophilicity and basicity of the carbanionic center. cdnsciencepub.comfishersci.it The kinetic stabilization of reactive monomeric organolithium species is a long-standing goal in synthetic chemistry, and the most successful strategy involves the use of carefully designed neutral coordinating ligands. cdnsciencepub.comchemeurope.com

The core principle is to break up the Li-C-Li bridging bonds of the aggregate by coordinating the lithium centers with a Lewis base, typically a multidentate amine or ether. utk.edufishersci.it This sequesters the lithium cation, preventing it from associating with other organolithium units and resulting in a monomeric complex. cdnsciencepub.com

Key design principles for these ligands include:

Multidenticity : Ligands with multiple donor atoms (e.g., tridentate, tetradentate, hexadentate) are more effective at encapsulating the lithium ion than bidentate or monodentate ligands. The chelate effect provides enhanced thermodynamic stability to the resulting monomeric complex. aathomasgroup.com

Structural Rigidity and Flexibility : A combination of rigid structural motifs and flexible coordinating arms can be highly effective. For instance, in the DETAN ligand, the 1,4,7-triazacyclononane (B1209588) macrocycle provides a rigid backbone, while the three flexible diethylaminoethyl sidearms create a protective cavity around the lithium and the reactive carbanion. rsc.org

Steric Bulk : The steric hindrance provided by the ligand itself can physically shield the reactive Li-C bond from external reagents and prevent the close approach of other organolithium molecules, thus inhibiting aggregation and undesired side reactions. researchgate.net

Pre-organization : Ligands that are "pre-organized" for chelation, meaning their donor atoms are held in a conformation suitable for binding the metal ion, can lead to more stable complexes. However, excessive rigidity or internal steric strain within the ligand can also hinder effective coordination. canada.ca

By adhering to these principles, ligands like Me₆Tren and DETAN effectively provide kinetic stabilization to otherwise transient or highly reactive monomeric species, allowing for their isolation, structural characterization, and the study of their intrinsic chemical behavior. cdnsciencepub.comaathomasgroup.com

Metallation Reactions Involving Silylated Hydrocarbons

Metallation, or deprotonation, of weakly acidic C-H bonds using a strong base is a fundamental method for preparing organolithium reagents. The synthesis of this compound can be achieved through the metallation of a suitable silylated hydrocarbon precursor.

The most direct example is the deprotonation of tetramethylsilane (B1202638) (TMS, Si(CH₃)₄). Although TMS is generally considered chemically inert, its methyl protons are sufficiently acidic to be removed by a strong base. Treatment of TMS with n-butyllithium (n-BuLi), particularly when complexed with a chelating diamine like N,N,N′,N′-tetramethylethylenediamine (TMEDA), results in the formation of this compound. cdnsciencepub.comchemeurope.com The TMEDA serves to break up the n-BuLi aggregates, increasing its basicity and reactivity. fishersci.it

The reaction can be represented as: Si(CH₃)₄ + n-BuLi → LiCH₂Si(CH₃)₃ + BuH

This method provides a direct route to the target compound from an inexpensive and readily available silylated hydrocarbon. chemeurope.com Similarly, other silylated hydrocarbons can be metallated. For example, the metallation of α-silylated m-xylenes with n-BuLi in the presence of a tertiary amine like TMEDA or pentamethyldiethylenetriamine (PMDETA) has been shown to produce the corresponding lithiated species. rsc.org The presence of the silicon atom is thought to stabilize the resulting carbanion through negative hyperconjugation (σ-π* interaction) and the polarizability of silicon, facilitating the deprotonation.

Structural Elucidation and Aggregation Behavior of Trimethylsilyl Methyllithium Species

Solid-State Structural Characterization

X-ray crystallography has been an indispensable tool in determining the precise solid-state structures of (trimethylsilyl)methyllithium, revealing its tendency to form various aggregated forms.

In the absence of coordinating solvents, this compound crystallizes as a hexameric unit, [LiCH₂Si(CH₃)₃]₆. capes.gov.brwikipedia.org The solid-state structure, determined by single-crystal X-ray diffraction, shows that the compound crystallizes in the monoclinic system. capes.gov.braminer.org The hexameric structure is described as a hexagonal prism. wikipedia.org

Key structural features of the hexameric aggregate include two distinct classes of lithium-lithium (Li-Li) distances, measured at 2.46 Å and 3.18 Å. capes.gov.braminer.org Additionally, there are two average lithium-carbon (Li-C) bond distances of 2.20 Å and 2.27 Å. capes.gov.braminer.org The distances between the lithium atoms and the methylene (B1212753) hydrogen atoms are notably short, ranging from 2.0 Å to 2.3 Å to the nearest lithium atom, suggesting potential Li-H interactions. capes.gov.braminer.org In contrast, a study of crystalline bis(trimethylsilyl)methyl-lithium revealed a polymeric chain structure. rsc.org

The aggregation state of this compound can be modified by the introduction of coordinating ligands, leading to the formation of monomeric and other lower-aggregate complexes. These have been extensively studied to understand the influence of ligation on the core Li-C bond.

In a notable example, a monomeric (trimethylsilyl)methyl lithium complex was synthesized using the tetradentate neutral amine ligand, tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren). rsc.orgbham.ac.ukresearchgate.net Single-crystal X-ray diffraction of this complex, [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)], provided a detailed view of a monomeric organolithium species. rsc.orgbham.ac.uk

The coordination of other ligands such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA) and tetramethylethylenediamine (TMEDA) also results in the formation of monomeric complexes, both in the solid state and in cyclohexane (B81311) solution. ncl.ac.uk The THF-solvated complex, however, forms a dimer, [LiCH(SiMe₃)₂(THF)]₂. ncl.ac.ukrsc.org

The Li-C bond length is a critical parameter in understanding the nature of the carbon-lithium interaction. In the monomeric Me₆Tren-coordinated complex, the Li-C bond length was determined to be 2.122(5) Å. rsc.orgbham.ac.uk This is comparable to the Li-C bond length of 2.113(2) Å found in the PMDTA-coordinated complex, [Li(CH₂SiMe₃)(PMDTA)]. rsc.org However, it is significantly longer than the 2.069(3) Å bond observed in the TMCDA-ligated complex. rsc.org In the gas phase, where this compound exists as a monomer, the Li-C bond length is 2.03(6) Å. rsc.org

In aggregated structures, the Li-C bond lengths are generally longer. For instance, in the hexameric form, the average Li-C distances are 2.20 Å and 2.27 Å. capes.gov.br In a polymeric structure of bis(trimethylsilyl)methyl-lithium, the Li-C distances range from 2.14(3) Å to 2.27(2) Å, with an average of 2.19(5) Å. rsc.org This trend of shorter Li-C bonds in monomeric species compared to oligomeric or polymeric forms is attributed to the presence of two-center two-electron bonds in monomers, whereas multicenter bonds are characteristic of aggregates. mdpi.com

The coordination geometry around the lithium atom is also revealing. In the monomeric Me₆Tren complex, the geometry is distorted from an ideal tetrahedral arrangement. rsc.org In the dimeric THF-coordinated bisthis compound (B8397086), the central feature is a planar Li₂C₂ ring. mdpi.com This ring exhibits one shorter (2.204(2) Å) and one longer (2.274(3) Å) Li–C bond. mdpi.com

Table 1: Selected Li-C Bond Lengths in this compound Species

Compound Aggregation State Li-C Bond Length (Å) Reference(s)
[LiCH₂SiMe₃] (gas phase) Monomer 2.03(6) rsc.org
[Li(CH₂SiMe₃)(TMCDA)] Monomer 2.069(3) rsc.org
[Li(CH₂SiMe₃)(PMDTA)] Monomer 2.113(2) rsc.org
[Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)] Monomer 2.122(5) rsc.orgbham.ac.uk
[LiCH₂SiMe₃]₆ Hexamer 2.20, 2.27 (avg.) capes.gov.br
[LiCH(SiMe₃)₂]n Polymer 2.14(3) - 2.27(2) rsc.org
[LiCH(SiMe₃)₂(THF)]₂ Dimer 2.204(2), 2.274(3) mdpi.com

X-ray Crystallographic Analysis of Monomeric and Ligand-Coordinated Complexes

Solution-State Aggregation Phenomena

The aggregation state of this compound is not confined to the solid state and persists in solution, where it is highly dependent on the solvent and concentration.

In solution, organolithium compounds are known to exist as aggregates, and this compound is no exception. wikipedia.org While it exists as a hexamer in the solid state, in solution, there is often an equilibrium between different oligomeric forms, such as tetramers and hexamers. wikipedia.org The specific nature of the aggregates present in solution can significantly influence the compound's reactivity. mdpi-res.com For instance, bis(trimethylsilyl)methylsodium demonstrates a clear concentration-dependent equilibrium, with tetrameric aggregates favored in dilute solutions and hexameric aggregates forming in more concentrated solutions. rsc.orgmdpi-res.com In contrast, bisthis compound has been found to exist as a dimer in cyclohexane solution, independent of concentration. ncl.ac.uk

The choice of solvent plays a crucial role in the aggregation behavior of this compound. Coordinating solvents, such as ethers and amines, can break down the larger aggregates into smaller, solvated species. rsc.org

Studies using DOSY NMR and cryoscopy in cyclohexane have shown that bisthis compound is dimeric. ncl.ac.uk The addition of strong donor ligands like TMEDA or PMDTA leads to the formation of monomeric complexes in cyclohexane. ncl.ac.uk In contrast, the use of THF as a solvent leads to the formation of a dimeric THF-solvated species. ncl.ac.ukrsc.org

The aggregation state of related sodium derivatives has also been shown to be highly sensitive to the solvent. For example, sodium hexamethyldisilazide (NaHMDS) deaggregates in the presence of elevated concentrations of most coordinating solvents. nih.gov

Ion-Pair Equilibria: Contact Ion Pair (CIP) versus Solvent-Separated Ion Pair (SSIP)

The reactivity and structure of organolithium compounds in solution are significantly influenced by the nature of the ion pairing between the lithium cation and the carbanion. This compound can exist in equilibrium between two main forms: the Contact Ion Pair (CIP) and the Solvent-Separated Ion Pair (SSIP).

In a Contact Ion Pair (CIP) , the lithium cation and the (trimethylsilyl)methyl anion are in direct contact. This is the predominant form in non-polar or weakly coordinating solvents like hydrocarbons. In such environments, this compound tends to form aggregates, such as tetramers or hexamers, to stabilize the electron-deficient lithium centers. nih.gov The addition of Lewis basic donor molecules can break down these oligomers into smaller, more reactive species. nih.govrsc.org

In the presence of strongly coordinating solvents, such as tetrahydrofuran (B95107) (THF), or with the addition of powerful Lewis bases like hexamethylphosphoramide (B148902) (HMPA), the equilibrium can shift towards the Solvent-Separated Ion Pair (SSIP) . rsc.orgnih.gov In an SSIP, molecules of the coordinating solvent or ligand encapsulate the lithium cation, separating it from the carbanion. rsc.orgnih.gov This separation of charge generally leads to a more reactive carbanion.

For instance, studies on the related tristhis compound have shown that in a mixture of THF and diethyl ether, the compound exists as a mixture of a CIP, an SSIP, and a triple ion pair (TIP), which is an ate complex. rsc.orgrsc.org The equilibrium between these species is temperature-dependent, with the signals for the CIP and SSIP coalescing at around -70 °C in NMR spectra, indicating a dynamic exchange process. rsc.org The addition of HMPA can completely shift the equilibrium to the SSIP form. rsc.org The reactivity of these different ion pairs can vary dramatically; for tristhis compound, the SSIP was found to be significantly more reactive than the CIP and vastly more reactive than the TIP. rsc.orgacs.org

This equilibrium is a critical factor in understanding and predicting the reactivity of this compound in different reaction conditions. The choice of solvent and the presence of coordinating ligands can be strategically used to favor one form over the other, thereby tuning the reagent's reactivity for specific synthetic applications.

Advanced Spectroscopic Characterization Methodologies

The elucidation of the complex structural and dynamic behavior of this compound in solution relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy.bham.ac.ukrsc.orgdntb.gov.uaresearchgate.netscite.airesearchgate.netwikipedia.orgichemical.com

Multinuclear NMR spectroscopy provides unparalleled insight into the structure, aggregation state, and dynamic processes of this compound in solution. wikipedia.org By examining the NMR-active nuclei within the molecule (¹H, ¹³C, ²⁹Si, and ⁷Li), a comprehensive picture of its behavior can be constructed. bham.ac.ukrsc.orgdntb.gov.uaresearchgate.net

Variable Temperature NMR Studies for Fluxional Processes.bham.ac.ukrsc.orgdntb.gov.uaresearchgate.net

Variable Temperature (VT) NMR spectroscopy is a crucial technique for studying the dynamic or "fluxional" processes that this compound species undergo in solution. bham.ac.ukrsc.org These processes often involve the rapid exchange between different aggregated states or the coordination and decoordination of solvent or ligand molecules. rsc.org

A notable example is the study of a monomeric this compound complex with the ligand tris[2-(dimethylamino)ethyl]amine (Me₆Tren). rsc.org At room temperature, the ¹H NMR spectrum in d₈-THF shows a single set of signals for the ligand's NMe₂ and NCH₂CH₂ groups, suggesting a chemically equivalent environment for all three sidearms and a C₃ᵥ symmetric structure. rsc.orgbham.ac.uk However, upon cooling to -103 °C, the signals split into a 2:1 ratio, which is consistent with the solid-state structure where only two of the three arms are coordinated to the lithium center (κ³-N,N',N'' coordination). rsc.org This demonstrates a fast fluxional coordination and decoordination process of one of the ligand's sidearms at room temperature, which is slow on the NMR timescale at low temperatures. rsc.orgresearchgate.net

This technique allows for the determination of activation parameters for such dynamic processes, providing valuable information on the strength of the interactions within the molecule. illinois.edu

Dynamic NMR Investigations of Restricted Rotations (e.g., C–Si Bonds).wikipedia.orgichemical.com

Dynamic NMR (DNMR) studies can also be employed to investigate restricted rotations around chemical bonds within the this compound molecule. While specific DNMR studies focusing solely on the C–Si bond rotation in this compound are not extensively detailed in the provided context, the principles of DNMR are applicable. For instance, in related bulky organolithium compounds like tristhis compound, dynamic NMR studies have revealed restricted rotation around the C-Si bonds. researchgate.net

The rotation around the Li–C bond has been observed to have a significant dynamic radius, influencing the coordination of ligands. rsc.org In the Me₆Tren complex, the rotation of the –CH₂SiMe₃ alkyl group is thought to be responsible for pushing one of the ligand's sidearms away, leading to the observed κ³-coordination mode. rsc.org The energy barriers for such rotational processes can be quantified using DNMR, providing insights into the steric and electronic interactions within the molecule.

Diffusion-Ordered Spectroscopy (DOSY) NMR for Aggregation State Analysis.scite.airesearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to determine the size of molecules in solution and thus provides information about the aggregation state of species like this compound. dntb.gov.uarsc.org By measuring the diffusion coefficient of a molecule, which is related to its size, DOSY can distinguish between monomers, dimers, tetramers, and higher aggregates in solution.

For example, DOSY NMR experiments on bisthis compound in cyclohexane have shown that it exists as dimeric units in solution. mdpi.com This technique is particularly valuable for studying aggregation equilibria in non-coordinating solvents where the species might be less stable and more difficult to characterize by other means. mdpi.comsemanticscholar.org

Application of ¹H, ¹³C, ²⁹Si, and ⁷Li NMR for Structural Insights.bham.ac.ukrsc.orgdntb.gov.uaresearchgate.net

The combined application of ¹H, ¹³C, ²⁹Si, and ⁷Li NMR provides a detailed structural picture of this compound.

¹H NMR: Provides information about the proton environments in the molecule. For the monomeric Me₆Tren complex in C₆D₆ at 25 °C, the protons on the lithiated methylene group (LiCH₂SiMe₃) appear as a singlet at -1.61 ppm, while the trimethylsilyl (B98337) protons (CH₂SiMe₃) show a singlet at 0.51 ppm. rsc.org The chemical shifts and coupling patterns are sensitive to the electronic environment and aggregation state.

¹³C NMR: Offers insights into the carbon skeleton. In the ¹³C{¹H} NMR spectrum of the Me₆Tren complex, a single environment for the –NMe₂ groups at room temperature supports the observation of C₃ᵥ symmetry from the ¹H NMR. rsc.org For tristhis compound, the observation of a 1:1:1 triplet in the ¹³C NMR spectrum for the central carbon, due to coupling with ⁶Li (I=1), confirms the presence of a C-Li bond in the contact ion pair. acs.org

⁷Li NMR: Is particularly useful for studying organolithium compounds as the chemical shift of the ⁷Li nucleus is highly dependent on its coordination environment and the degree of aggregation. For the monomeric Me₆Tren complex, a singlet is observed at 2.11 ppm. rsc.org Different aggregation states (e.g., monomer, dimer, tetramer) and ion pair types (CIP vs. SSIP) typically give rise to distinct ⁷Li chemical shifts, allowing for their identification and quantification in solution. nih.gov

Table of NMR Data for this compound Derivatives

CompoundNucleusSolventChemical Shift (ppm)Reference
[Li(CH₂SiMe₃)(κ³-N,N',N''-Me₆Tren)]¹HC₆D₆-1.61 (LiCH ₂SiMe₃), 0.51 (CH₂SiMe ₃) rsc.org
[Li(CH₂SiMe₃)(κ³-N,N',N''-Me₆Tren)]⁷LiC₆D₆2.11 rsc.org
[LiCH(SiMe₃)₂]-THF¹HC₆D₁₂-2.28 (CH), 0.0 (SiMe₃) mdpi.com
[LiCH(SiMe₃)₂]-THF¹³CC₆D₁₂1.1 (CH), 6.7 (SiMe₃) mdpi.com
[LiCH(SiMe₃)₂]-THF²⁹SiC₆D₁₂-10.1 (SiMe₃) mdpi.com
[LiCH(SiMe₃)₂]-TMEDA¹HC₆D₁₂-2.04 (CH), -0.08 (SiMe₃) mdpi.com
[LiCH(SiMe₃)₂]-TMEDA¹³CC₆D₁₂1.0 (CH), 6.7 (SiMe₃) mdpi.com
[LiCH(SiMe₃)₂]-TMEDA²⁹SiC₆D₁₂-8.5 (SiMe₃) mdpi.com

Electron Absorption Spectroscopy (UV/Vis) for Electronic Structure Probing

Electron absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, serves as a valuable tool for investigating the electronic structure of organolithium compounds like this compound. spectroscopyonline.comshu.ac.uk The absorption of UV or visible light corresponds to the excitation of outer electrons, providing insights into the electronic transitions within the molecule. spectroscopyonline.comshu.ac.uk For organolithium species, these spectra can reveal information about the nature of the carbon-lithium bond and the electronic states of the carbanionic center. rsc.orgacs.org

Studies on organolithium compounds dating back to the 1960s have utilized UV/Vis spectroscopy to probe the photoexcited states of the organic anions. rsc.orgresearchgate.net In the case of this compound, analysis is often performed on its complexes, as the aggregation state can significantly influence the electronic environment.

A notable study involved a monomeric this compound complex stabilized by the neutral amine ligand tris[2-(dimethylamino)ethyl]amine (Me₆Tren), specifically [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)]. rsc.orgresearchgate.netbham.ac.uk The UV/Vis spectrum of this monomer in hexanes was recorded and compared to its parent hexamer, [LiCH₂SiMe₃]₆, and the free Me₆Tren ligand. The monomeric complex exhibits a strong absorption band in the deep UV region. rsc.org This absorption is likely influenced by electronic transitions involving the saturated amine ligand. rsc.org However, computational analysis using time-dependent density functional theory (TD-DFT) also identified a possible charge transfer transition from the Li–C bond to the N–CH₃ or Si–CH₃ groups, highlighting the complex electronic nature of the compound. rsc.org

It is important to note that ligands used to deaggregate organolithium species can have their own strong absorptions in the UV region, which may interfere with or overlap the absorptions of interest, necessitating careful interpretation of the spectra. bham.ac.uk

Table 1: UV/Vis Absorption Data for a Monomeric this compound Complex

Compound Wavelength (λ_max) Molar Absorptivity (ε) Solvent Tentative Assignment
[Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)] ~220 nm >6000 L mol⁻¹ cm⁻¹ Hexanes Ligand-based electron density transitions; potential Li–C → N–CH₃/Si–CH₃ charge transfer rsc.org

Cryoscopic Measurements for Aggregation State Determination

Cryoscopy, a technique that measures the depression of a solvent's freezing point upon the addition of a solute, has been a historically significant method for determining the molecular weight and, consequently, the aggregation state of organolithium compounds in solution. nih.govtandfonline.comtandfonline.com The degree of aggregation is a crucial aspect of organolithium chemistry as it profoundly influences the compound's reactivity and physical properties. rsc.org

For this compound, cryoscopic measurements have been instrumental in revealing its complex aggregation behavior, which is highly dependent on the solvent and concentration. nih.govmdpi-res.com Early, detailed studies by Lewis and Brown investigated the aggregation of several alkyllithium compounds, including this compound. nih.gov Their findings showed that in non-coordinating hydrocarbon solvents, this compound exists as well-defined oligomers. nih.govmdpi-res.com

In cyclohexane, cryoscopic measurements indicated that this compound is predominantly hexameric. nih.gov Interestingly, the behavior in benzene (B151609) is more complex; at lower concentrations, the species is mainly tetrameric, but as the concentration increases, there is a shift towards a mixture of tetramers and hexamers. nih.govresearchgate.net This concentration-dependent equilibrium between different aggregation states is a characteristic feature of many organolithium reagents. mdpi-res.com These oligomeric structures, such as tetramers and hexamers, are often envisioned as cage-like arrangements. mdpi-res.com

Table 2: Aggregation State of this compound Determined by Cryoscopy

Solvent Concentration Predominant Aggregation State
Cyclohexane Not specified Hexamers nih.gov
Benzene Low Tetramers nih.govresearchgate.net
Benzene High Mixture of Tetramers and Hexamers nih.govresearchgate.net

Computational Chemistry Contributions to Structural Prediction and Understanding

Computational chemistry has become an indispensable tool for elucidating the structure, bonding, and energetics of organolithium compounds, providing insights that complement experimental data from methods like X-ray crystallography and NMR spectroscopy. ncl.ac.ukresearchgate.net For this compound, computational studies have been crucial for predicting geometries, understanding electronic structures, and exploring reaction pathways. ncl.ac.uk

Theoretical calculations, such as those using extended Hückel molecular orbital methods, have been employed to probe the nature of the carbon-lithium bond. pageplace.de These studies often suggest a significant degree of ionic character in the C-Li bond, which is fundamental to its reactivity. pageplace.de Gas-phase computational studies are frequently used to model the intrinsic properties of this compound and its aggregates, free from solvent effects. researchgate.net

In conjunction with spectroscopic methods, computational chemistry provides deeper understanding. For instance, time-dependent density functional theory (TD-DFT) calculations have been used to interpret the electronic absorption spectra of this compound complexes. rsc.org By calculating the energies and characters of electronic transitions, TD-DFT can help assign the absorption bands observed in UV/Vis spectra, such as identifying potential charge-transfer transitions within the molecule. rsc.org

Furthermore, quantum chemical methods have been applied to investigate the mechanisms of stereochemical outcomes in substitution reactions involving related organolithium species, suggesting that such computational approaches can be powerful in predicting reactivity. researchgate.net The synergy between computational prediction and experimental observation allows for a more comprehensive picture of the complex structural and electronic landscape of this compound. ncl.ac.ukrsc.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Fundamental Insights into the Reactivity of the Carbon-Lithium Bond

(Trimethylsilyl)methyllithium, with the chemical formula (CH₃)₃SiCH₂Li, is a prominent organolithium reagent widely utilized in organic synthesis. wikipedia.org Its utility is fundamentally derived from the nature of its carbon-lithium (C-Li) bond. This bond is highly polarized, creating a significant partial negative charge on the methylene (B1212753) carbon atom (—CH₂—) and a partial positive charge on the lithium atom. nbinno.comiupac.org This polarization imparts strong nucleophilic and basic character to the carbon center, making it highly reactive toward a wide array of electrophiles. nbinno.comguidechem.com

In the solid state and in non-coordinating solvents like hexanes, this compound exists predominantly as a hexameric aggregate, [LiCH₂Si(CH₃)₃]₆. wikipedia.org This aggregation stabilizes the highly polar C-Li bonds through bridging interactions. rsc.org However, this aggregation also attenuates the reactivity of the C-Li bond. rsc.org The introduction of coordinating solvents, such as tetrahydrofuran (B95107) (THF), or ligands can break down these aggregates into smaller, more reactive species like tetramers, dimers, or even monomers. rsc.orgbham.ac.uk

The isolation and structural characterization of a monomeric this compound complex using a tetradentate amine ligand, tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren), provided significant insights. rsc.org X-ray crystallography of this monomeric complex, [Li(CH₂SiMe₃)(Me₆Tren)], revealed a terminal, unsupported Li-C bond. bham.ac.uk Such monomeric species are hypothesized to be the key reactive intermediates in many reactions involving organolithium reagents, exhibiting enhanced reactivity compared to their aggregated counterparts. rsc.orgbham.ac.uk The solvent polarity plays a crucial role in modulating the equilibrium between the contact ion pair (CIP) and the solvent-separated ion pair (SSIP). In polar solvents, the formation of SSIPs is favored, which enhances the nucleophilicity and reaction rates.

PropertyDescription
Bond Polarity The C-Li bond is highly polarized, rendering the methylene carbon strongly nucleophilic. nbinno.com
Aggregation State Exists as a hexamer, [LiCH₂Si(CH₃)₃]₆, in non-coordinating solvents. wikipedia.org
Effect of Solvents Coordinating solvents (e.g., THF) break down aggregates, increasing reactivity. rsc.org
Monomeric Species Monomeric complexes with terminal Li-C bonds have been isolated and are considered highly reactive. rsc.orgbham.ac.uk

Nucleophilic Reaction Pathways

The pronounced nucleophilicity of the carbanionic center in this compound drives its participation in a variety of nucleophilic reactions. It readily attacks electron-deficient centers, leading to the formation of new chemical bonds, most notably carbon-carbon bonds. nbinno.comguidechem.com This reactivity makes it an indispensable tool for constructing complex molecular frameworks. nbinno.com

A primary application of this compound is in the formation of carbon-carbon bonds, a fundamental process in synthetic chemistry. nbinno.comresearchgate.net It serves as a synthetic equivalent of a non-stabilized carbanion, reacting with a broad range of carbon-based electrophiles. rsc.org

This compound reacts with various alkylating and acylating agents to introduce the (trimethylsilyl)methyl group [(CH₃)₃SiCH₂—] onto different molecular scaffolds. In alkylation reactions, it displaces a leaving group from an alkyl halide to form a new C-C bond. Recent developments have shown its utility in palladium-catalyzed cross-coupling reactions with a range of (hetero)aryl chlorides and bromides, allowing for the synthesis of structurally diverse benzyl- and allylsilanes in high yields under mild conditions. acs.org

Acylation processes involve the reaction of this compound with acylating agents such as acid chlorides. rsc.org The nucleophilic carbon attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an α-silyl ketone after the elimination of the chloride ion. These reactions provide a direct route to functionalized keto-silanes.

Reaction TypeElectrophileProduct Class
Alkylation Alkyl Halides, (Hetero)Aryl HalidesFunctionalized Silanes, Benzylsilanes
Acylation Acid Chloridesα-Silyl Ketones

This compound readily undergoes nucleophilic addition to the electrophilic carbonyl carbon of aldehydes and ketones. nbinno.comlibretexts.org This reaction is a cornerstone of its synthetic utility. The initial addition step involves the attack of the nucleophilic methylene carbon on the carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen atom. libretexts.org This forms a tetrahedral lithium alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield a β-hydroxysilane. nbinno.com

The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. masterorganicchemistry.com These β-hydroxysilane products are crucial intermediates in the Peterson olefination, a widely used method for the synthesis of alkenes, which serves as a valuable alternative to the Wittig reaction. nbinno.com

General Reaction Scheme: (CH₃)₃SiCH₂Li + R₂C=O → (CH₃)₃SiCH₂-C(R₂)-O⁻Li⁺ (CH₃)₃SiCH₂-C(R₂)-O⁻Li⁺ + H₃O⁺ → (CH₃)₃SiCH₂-C(R₂)-OH + Li⁺

Carbonyl SubstrateInitial ProductFinal Product (after workup)
Aldehyde (RCHO)Lithium alkoxide of a secondary alcoholSecondary β-hydroxysilane
Ketone (R₂CO)Lithium alkoxide of a tertiary alcoholTertiary β-hydroxysilane

The strained three-membered ring of epoxides makes them susceptible to nucleophilic attack. khanacademy.orgyoutube.com this compound acts as a potent nucleophile for the ring-opening of epoxides, a reaction that proceeds via an Sₙ2-like mechanism. researchgate.netyoutube.com The nucleophilic carbon attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new carbon-carbon bond. researchgate.net

This reaction typically occurs at the less sterically hindered carbon of the epoxide, resulting in a lithium alkoxide intermediate. youtube.com Subsequent workup yields a γ-hydroxysilane. researchgate.net In some cases, the initially formed alkoxide can undergo further transformations, such as intramolecular transfer of the silyl (B83357) group from carbon to oxygen. researchgate.netrsc.org This diverse reactivity can sometimes lead to the formation of other products, like cyclopropanes, showcasing the versatility of this reagent in complex synthetic pathways. nbinno.comrsc.org

The overarching theme in the reactivity of this compound is its role as a reagent for introducing the trimethylsilylmethyl group, thereby enabling the synthesis of a wide variety of functionalized organosilanes. guidechem.comresearchgate.netrsc.org These compounds are valuable intermediates in organic synthesis. For instance, the palladium-catalyzed cross-coupling with aryl halides represents a direct method for preparing benzylsilanes. acs.org Similarly, reactions with carbonyls and epoxides produce β- and γ-hydroxysilanes, respectively. nbinno.comresearchgate.net

Furthermore, the reagent can be used in deprotonation-silylation sequences. It can act as a strong base to deprotonate C-H bonds, followed by silylation, which is a useful strategy for protecting sensitive functional groups. nbinno.com The synthesis of more complex molecules, such as (borylmethyl)silanes, which contain both silicon and boron functional groups on the same carbon atom, highlights the advanced applications of this reagent in creating multifunctional synthetic building blocks. nih.gov

C=O Insertion Reactions

The insertion of carbonyl groups into the carbon-lithium bond of this compound is a fundamental reaction for carbon-carbon bond formation. Studies on monomeric this compound complexes, which exhibit enhanced reactivity compared to their aggregated forms, have provided valuable insights into this process. rsc.orgresearchgate.net

A notable example is the reaction of the monomeric complex [Li(CH₂SiMe₃)(Me₆Tren)] with benzophenone (B1666685). rsc.orgbham.ac.uk This reaction proceeds via the insertion of the carbonyl carbon of benzophenone into the Li-C bond. The primary product of this insertion is a lithium alkoxide. Subsequent de-coordination of the Me₆Tren ligand and aggregation leads to the formation of a stable tetrameric cubane (B1203433) structure, [Li(OC(CH₂SiMe₃)Ph₂)]₄. rsc.orgbham.ac.uk

The proposed mechanism involves the nucleophilic attack of the carbanionic methylene group of this compound on the electrophilic carbonyl carbon of benzophenone. This concerted step results in the formation of a new C-C bond and a lithium alkoxide intermediate, which then assembles into the observed tetramer. The reaction is typically rapid, highlighting the high reactivity of the monomeric organolithium species. rsc.org

Table 1: Products of C=O Insertion Reaction

Reactant Product Reference

Deprotonation and C-H Activation Mechanisms

As a strong base, this compound is capable of deprotonating a wide range of C-H bonds, leading to the formation of new organolithium species. The mechanism of these reactions is highly dependent on the nature of the substrate and the reaction conditions.

This compound can selectively deprotonate C-H bonds that are rendered acidic by the presence of adjacent electron-withdrawing groups. This process is fundamental in the generation of stabilized carbanions for further functionalization. The mechanism generally proceeds through a concerted deprotonation-metalation pathway. The lithium atom coordinates to a heteroatom in the electron-withdrawing group, which directs the base to a specific proton and stabilizes the resulting lithiated species. This chelation control is a key factor in the regioselectivity of the deprotonation. For substrates with multiple potential deprotonation sites, the selectivity is often governed by the kinetic acidity of the protons and the ability of the resulting anion to be stabilized.

The metalation of heterocyclic compounds by organolithium reagents is a powerful tool for the synthesis of functionalized heterocycles. For π-excessive five-membered heterocycles such as furan, thiophene, and N-protected pyrroles, deprotonation with alkyllithiums predominantly occurs at the C-2 position. This high regioselectivity is attributed to the higher kinetic acidity of the C-2 proton, which is influenced by the inductive effect of the heteroatom and the ability of the heteroatom to coordinate with the lithium cation, thereby stabilizing the transition state.

The mechanism is considered to be a form of directed ortho-metalation, where the heteroatom of the ring acts as an intrinsic directing group. The lithium atom of this compound is thought to pre-coordinate with the heteroatom (O, S, or N), delivering the carbanionic (trimethylsilyl)methyl group to the adjacent C-2 proton. This leads to the formation of a 2-lithioheterocycle, which can then be trapped with various electrophiles. This pathway is generally favored over attack at other positions due to the stabilizing effect of the heteroatom on the resulting organolithium intermediate.

Investigations into the stability of monomeric this compound complexes have revealed decomposition pathways involving the activation of C-H and C-N bonds of the coordinating ligand. rsc.orgresearchgate.netsemanticscholar.orgnih.gov For the complex [Li(CH₂SiMe₃)(Me₆Tren)], this process leads to the formation of a lithium amide. rsc.orgresearchgate.net

The proposed mechanism for this transformation involves an initial intramolecular deprotonation of one of the methyl groups on a dimethylamino arm of the Me₆Tren ligand by the (trimethylsilyl)methyl anion. This C-H activation step generates tetramethylsilane (B1202638) (TMS) and a transient lithium amide intermediate. This is followed by a rearrangement that includes the cleavage of a C-N bond within the ligand, leading to the formation of a dimeric lithium amide complex, [Li{μ-N-κ²-N,N′-N(CH₂CH₂NMe₂)₂}]₂, and volatile byproducts such as vinyl dimethyl amine. rsc.orgresearchgate.net This process highlights the high reactivity of the monomeric Li-C bond, which is capable of activating otherwise inert C-H and C-N bonds within its own ligand sphere. rsc.org

Decomposition Pathways and Mechanistic Elucidation

The thermal stability of organolithium reagents is a critical factor in their application. Mechanistic studies on the decomposition of this compound, particularly in its monomeric form, have shed light on the pathways through which these reactive species degrade.

The decomposition of the monomeric complex [Li(CH₂SiMe₃)(Me₆Tren)] has been studied by ¹H NMR monitoring, revealing a stepwise mechanism. rsc.orgresearchgate.netwikipedia.org The initial and rate-determining step is the intramolecular deprotonation of a ligand C-H bond, as described in section 4.3.3. wikipedia.org This is evidenced by the faster initial formation of tetramethylsilane compared to the other decomposition products. wikipedia.org

The subsequent steps involve a cascade of bond cleavages and formations, including N-C bond cleavage, the formation of a C=C double bond, and the creation of a new Li-N bond. researchgate.net The final isolated product is a dimeric lithium amide. rsc.orgresearchgate.net This ligand-mediated decomposition pathway underscores the delicate balance between the enhanced reactivity and reduced stability of monomeric organolithium complexes. rsc.org

Table 2: Decomposition Products of [Li(CH₂SiMe₃)(Me₆Tren)]

Product Method of Observation Reference
[Li{μ-N-κ²-N,N′-N(CH₂CH₂NMe₂)₂}]₂ Single-crystal X-ray diffraction, NMR spectroscopy researchgate.net
Tetramethylsilane NMR spectroscopy researchgate.net

Stepwise C–H and N–C Bond Cleavage Leading to Lithium Amide Complexes

Recent studies on a monomeric this compound complex, stabilized by the tetradentate amine ligand tris[2-(dimethylamino)ethyl]amine (Me6Tren), have shed light on its decomposition pathway. bham.ac.ukresearchgate.net This monomeric species, [Li(CH2SiMe3)(κ3-N,N′,N′′-Me6Tren)], undergoes a stepwise decomposition process involving the cleavage of C–H and N–C bonds of the ligand, ultimately forming a dimeric lithium amide complex, [Li{μ-N-κ2-N,N′-N(CH2CH2NMe2)2}]2. bham.ac.ukresearchgate.net

The decomposition is initiated by an intramolecular C–H activation of one of the methyl groups on a dimethylamino moiety of the Me6Tren ligand. This is followed by a rearrangement and the cleavage of an N–C bond, leading to the formation of the lithium amide. bham.ac.uk This transformation highlights the inherent reactivity of the Li–C bond in the monomeric complex, which is capable of activating otherwise inert C-H bonds within its own ligand scaffold. The resulting lithium amide complex itself possesses a highly reactive Li–Namide bond. bham.ac.uk

Structure-Reactivity Relationship: Impact of Aggregation State

Organolithium reagents, including this compound, are known to exist as aggregates in solution, with the degree of aggregation being influenced by the solvent, concentration, and temperature. researchgate.netwikipedia.org In non-coordinating solvents like hexanes, this compound typically exists as a hexamer, [LiCH2TMS]6. rsc.org This aggregation, via bridging Li–C bonds, stabilizes the highly polar nature of these bonds but also diminishes their reactivity. bham.ac.ukresearchgate.net

The reactivity of this compound is significantly influenced by its aggregation state. Monomeric species, which possess a terminal, unsupported Li–C bond, are hypothesized to be the most reactive form of organolithium reagents. bham.ac.ukresearchgate.net

The monomeric complex [Li(CH2SiMe3)(κ3-N,N′,N′′-Me6Tren)] demonstrates enhanced reactivity compared to its parent hexameric form. bham.ac.uk For instance, this monomeric species reacts readily with toluene (B28343) at room temperature, leading to C–H activation of the methyl group of toluene to form benzyllithium. bham.ac.uk In contrast, the hexameric [LiCH2SiMe3]6 reacts only sluggishly with toluene under similar conditions. bham.ac.uk This heightened reactivity is attributed to the increased accessibility and polarization of the Li–C bond in the monomeric state, which is not attenuated by bridging interactions present in the oligomeric aggregates. bham.ac.ukresearchgate.net

SpeciesAggregation StateReactivity with TolueneReference
[Li(CH2SiMe3)(κ3-N,N′,N′′-Me6Tren)]MonomerRapid reaction at room temperature bham.ac.uk
[LiCH2SiMe3]6HexamerSluggish reaction at room temperature bham.ac.uk

While specific Rapid-Injection NMR (RINMR) studies on this compound were not found in the reviewed literature, this technique has been instrumental in elucidating the kinetics of other organolithium reactions. RINMR allows for the monitoring of fast reactions at low temperatures, providing valuable data on the reactivity of different aggregate species.

For example, RINMR studies on n-butyllithium have been conducted to understand the reactivity of its individual aggregates. nih.gov Similarly, the reaction of 4-fluorophenyllithium with benzoate (B1203000) esters has been investigated using RINMR, which helped in identifying reactive intermediates and suggested that the dimeric form of the organolithium reagent might be the reactive species in that particular case. acs.org Although direct data for this compound is not available, these examples showcase the power of RINMR in correlating the structure and aggregation state of organolithium compounds with their kinetic behavior.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent plays a critical role in the chemistry of organolithium reagents, influencing their aggregation state, the nature of the ion pairs, and ultimately their reactivity and selectivity.

In solution, organolithium compounds can exist as different types of ion pairs, primarily contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). The equilibrium between these forms is highly dependent on the polarity and coordinating ability of the solvent. nih.govnih.gov

In nonpolar hydrocarbon solvents, organolithiums tend to form higher-order aggregates and exist predominantly as CIPs. In more polar, coordinating solvents like tetrahydrofuran (THF) or diethyl ether, the solvent molecules can coordinate to the lithium cation, leading to the breakup of aggregates and favoring the formation of lower aggregates or monomers. nih.govresearchgate.net Strongly coordinating solvents can further promote the separation of the carbanion and the lithium cation, leading to an increase in the proportion of SSIPs. nih.govnih.gov

For the related, but more sterically hindered, tristhis compound, a detailed multinuclear NMR study in THF-containing solvents identified three distinct species: a dimer (as a CIP), a monomeric CIP, and a monomeric SSIP. nih.gov Crucially, the study revealed a dramatic difference in reactivity, with the solvent-separated ion pair being at least 50 times more reactive than the contact ion pair monomer, and orders of magnitude more reactive than the dimer. nih.gov This highlights that increasing solvent polarity and coordinating ability can significantly enhance the nucleophilicity of the organolithium reagent by favoring the formation of more reactive, solvent-separated species.

Table of Species Observed for Tristhis compound in THF

Species Type Relative Reactivity with MeI Reference
Dimer Contact Ion Pair (CIP) 1 nih.gov
Monomer Contact Ion Pair (CIP) > 2 x 10^8 nih.gov

While specific theoretical studies on the solvent-dependent reactions of this compound with amides are not prevalent in the literature, computational chemistry offers a powerful tool for understanding such phenomena in related systems. DFT calculations, for instance, can model the effect of solvent molecules on the stability of reactants, transition states, and products, thereby rationalizing experimentally observed selectivities. researchgate.net

For lithium amide chemistry, theoretical studies have been insightful. For example, in LiHMDS-mediated transamidation reactions, DFT studies have proposed the formation of a mixed co-complex between the lithium anilide and LiHMDS, to which the amide substrate coordinates. nih.gov This pre-coordination is thought to facilitate the intramolecular nucleophilic attack. Such studies suggest that in non-coordinating solvents, this pre-coordination is a key activation step. However, in donor solvents like THF, this type of activation is considered less likely, and the enhanced reactivity is attributed to the formation of kinetically activated smaller aggregates of the lithium amide. nih.gov These computational insights underscore the profound influence of the solvent environment on the operative reaction mechanism.

Specific Mechanistic Transformations

The reactivity of this compound is characterized by several key transformation pathways that are fundamental to its application in organic synthesis. Mechanistic investigations have provided insight into the nuanced processes that govern its reactions, including lithium-halogen exchanges, methylenation of carbonyl compounds, and silyl group transfer reactions.

Lithium-Iodine Exchange Reactions and Intermediate Ate Complex Formation

Lithium-halogen exchange is a kinetically controlled process that facilitates the formation of new organolithium species. The rate of this exchange is significantly influenced by the stability of the carbanion intermediates and the nature of the halogen, with the reactivity trend being I > Br > Cl. wikipedia.orgprinceton.edusouthasiacommons.net For lithium-iodine exchange, the mechanism is generally understood to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu

The general mechanism can be depicted as follows: R-Li + R'-I ⇌ [R-I-R']⁻Li⁺ → R-I + R'-Li

While direct mechanistic studies on the lithium-iodine exchange involving this compound are not extensively detailed, the established principles of lithium-halogen exchange reactions are considered applicable. The stability of the resulting this compound would be a key factor in determining the position of the equilibrium. The formation of aggregates of organolithium species can add complexity to the mechanistic studies of these exchange reactions. wikipedia.org

Table 1: Factors Influencing Lithium-Halogen Exchange Rates

Factor Influence on Reaction Rate
Halogen I > Br > Cl > F
Carbanion Stability sp > sp² > sp³

| Solvent | Coordinating solvents can break up aggregates, potentially affecting rates. |

Methylenation Reactions of Carbonyl Compounds

This compound is a key reagent for the methylenation of aldehydes and ketones, a transformation that is a cornerstone of the Peterson olefination. nbinno.comwikipedia.org The highly polarized carbon-lithium bond in this compound renders the methylene carbon strongly nucleophilic, enabling it to readily attack the electrophilic carbon of a carbonyl group. nbinno.com

The initial step of the mechanism involves the nucleophilic addition of the α-silyl carbanion to the carbonyl compound, which, after an aqueous workup, yields a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.org This intermediate is central to the Peterson olefination and can often be isolated. wikipedia.org The subsequent step is an elimination reaction that produces the final alkene product. chemistnotes.com

A significant feature of the Peterson olefination is the stereochemical control that can be exerted over the elimination step. The stereochemistry of the final alkene is determined by the conditions used for the elimination of the β-hydroxysilane intermediate. wikipedia.orgnrochemistry.com

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

Base-catalyzed elimination proceeds via a syn-elimination pathway through a pentacoordinate 1,2-oxasiletanide intermediate. organic-chemistry.org

This dual pathway allows for the selective synthesis of either the (E) or (Z)-alkene from a diastereomerically pure β-hydroxysilane. nrochemistry.com

Table 2: Stereochemical Outcome of Elimination in the Peterson Olefination

Condition Elimination Pathway Stereochemical Outcome
Acidic (e.g., H₂SO₄, AcOH) anti-elimination Formation of one alkene isomer

Silyl Group Transfer Reactions

Silyl group transfer reactions represent another important mechanistic pathway for this compound and related species. A prominent example of this is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. unito.itwikipedia.org This rearrangement is driven by the high thermodynamic stability of the silicon-oxygen bond. wikipedia.orgorganic-chemistry.org

In the context of reactions involving this compound, a silyl group transfer can occur following the initial nucleophilic addition to an electrophile, such as an epoxide. The reaction of this compound with an epoxide leads to the formation of a γ-silylated lithium alkoxide. This intermediate can then undergo an intramolecular nrochemistry.comunito.it C-to-O silyl migration, a type of Brook rearrangement, to form a new carbanion. nbinno.comresearchgate.netthieme-connect.de

The mechanism of the Brook rearrangement is believed to proceed through a pentacoordinate silicon transition state. wikipedia.orgdatapdf.com The migration occurs with retention of configuration at a chiral silicon center and inversion of configuration at the carbon center from which the silyl group migrates. wikipedia.org The tendency for silyl migration generally follows the order of organic-chemistry.orgnrochemistry.com > nrochemistry.comunito.it » nrochemistry.comresearchgate.net > wikipedia.orgnrochemistry.com > chemistnotes.comnrochemistry.com, indicating that shorter transfer distances are more favorable. unito.it

Table 3: Key Features of the Brook Rearrangement

Feature Description
Driving Force Formation of a strong Si-O bond.
Transition State Involves a pentacoordinate silicon atom.
Stereochemistry at Silicon Retention of configuration.
Stereochemistry at Carbon Inversion of configuration.

| General Trend | Shorter migration distances ( organic-chemistry.orgnrochemistry.com, nrochemistry.comunito.it) are generally favored. |

Applications in Advanced Synthetic Chemistry and Materials Science

Role as a Versatile Reagent in Organic Synthesis

(Trimethylsilyl)methyllithium serves as a potent nucleophile and a strong base in organic synthesis, facilitating a range of chemical transformations. guidechem.com Its utility stems from the highly polarized carbon-lithium bond, which renders the methylene (B1212753) carbon strongly nucleophilic. wikipedia.org This characteristic allows it to readily participate in reactions that form new carbon-carbon bonds, a fundamental process in the construction of organic molecules. smolecule.com

One of its primary roles is in nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction leads to the formation of β-hydroxysilanes, which are key intermediates in the Peterson olefination, a widely used method for synthesizing alkenes. wikipedia.org The reaction of this compound with aldehydes and ketones can produce terminal alkenes. wikipedia.org Furthermore, it reacts with epoxides, resulting in the transfer of silyl (B83357) groups and the formation of cyclopropanes, showcasing its versatility. smolecule.com

The compound is also employed for the functionalization of various organic substrates through nucleophilic attack and can be used to introduce a methyl group to aldehydes and ketones. smolecule.com As a strong base, it can deprotonate C-H bonds adjacent to electron-withdrawing groups, a process followed by reaction with the trimethylsilyl (B98337) (TMS) group to form silyl ethers or silyl amines. This method is valuable for protecting sensitive functional groups during multi-step syntheses. smolecule.com

Organometallic Synthesis and Catalysis

The utility of this compound extends significantly into the realm of organometallic chemistry, where it is a crucial precursor for the synthesis of new metal complexes and a participant in catalytic cycles.

This compound is extensively used to introduce the (trimethylsilyl)methyl ligand, often abbreviated as TMSM or CH₂TMS, onto metal centers. wikipedia.org This is typically achieved through salt metathesis reactions with metal halides, where the lithium cation is exchanged for a metal cation, forming a new metal-carbon bond. wikipedia.orgweebly.com

The resulting transition metal and main group organometallic compounds often exhibit enhanced stability and solubility in nonpolar organic solvents. wikipedia.org This increased stability is attributed to the steric bulk of the trimethylsilyl group, which protects the metal center from unwanted reactions and prevents decomposition pathways like β-hydride elimination. wikipedia.org The TMSM ligand is sterically similar to the neopentyl group and is valued for its ability to create soluble and stable complexes. wikipedia.org A notable example is the synthesis of organoscandium complexes, such as (C₅H₅)Sc(CH₂TMS)₂(THF), which highlights its application in creating well-defined organometallic structures. wikipedia.org

The reaction of this compound with metal halides is a general method for producing a wide array of organometallic complexes with diverse applications in materials science and catalysis. smolecule.com

Table 1: Examples of Organometallic Compounds Synthesized from this compound

Metal Halide PrecursorResulting Organometallic Compound ExampleMetal
Scandium Trichloride(C₅H₅)Sc(CH₂TMS)₂(THF)Scandium
Beryllium Chloride[Be(CH₂SiMe₃)₂]nBeryllium
Generic Metal Chloride (MClₓ)M(CH₂SiMe₃)ₓVarious

This table provides illustrative examples of the types of organometallic compounds that can be synthesized using this compound as a precursor.

This compound has demonstrated its utility as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. acs.org These reactions are powerful tools for forming carbon-carbon bonds. acs.org While traditional cross-coupling reactions like the Kumada and Negishi couplings typically employ Grignard reagents (organomagnesium) and organozinc reagents, respectively, the direct use of organolithium reagents like this compound has been explored. wikipedia.orgnih.govwikipedia.org

Research has shown the successful palladium-catalyzed direct cross-coupling of this compound with a variety of (hetero)aryl chlorides and bromides. acs.org This method, sometimes referred to as Murahashi coupling, allows for the efficient synthesis of synthetically versatile benzyl- and allylsilanes under mild conditions and with short reaction times. acs.orgwikipedia.org The use of a specific palladium catalyst, Pd-PEPPSI-IPent, has been instrumental in achieving high yields and avoiding common side reactions like lithium-halogen exchange. acs.org This direct approach is advantageous as it bypasses the need to first convert the organolithium compound into an organozinc or organomagnesium species. wikipedia.orgorganic-chemistry.org

Recent research has focused on utilizing ligands to control the reactivity of organometallic reagents, including those derived from this compound. The aggregation state of organolithium compounds in solution significantly influences their reactivity. bham.ac.ukrsc.org By adding specific ligands, such as neutral N/O-ligands, these aggregates can be broken down into smaller, often more reactive, species. bham.ac.ukrsc.org

For instance, a ligand-catalysis strategy has been developed for the methylenation of ketones and aldehydes using the sodium analogue, [NaCH₂SiMe₃]∞, with a catalytic amount of the ligand Me₆Tren. acs.orgncl.ac.uk While this specific example uses the sodium derivative, the underlying principle of ligand-mediated reactivity is highly relevant. The ligand is thought to disassemble the organometallic aggregate, facilitating the desired chemical transformation. acs.org In the context of palladium catalysis, highly electron-rich phosphine (B1218219) ligands have been shown to enable the cross-coupling of organopotassium reagents, which can be prepared in situ from this compound and potassium tert-butoxide. acs.org This demonstrates how the combination of the organo-alkali metal reagent with specific ligands and catalysts can be fine-tuned to achieve challenging transformations. acs.org

Polymer Science Applications

This compound plays a crucial role as an initiator in the synthesis of well-defined polymers with controlled architectures and properties. smolecule.com

This compound is recognized as an effective initiator for the anionic ring-opening polymerization (AROP) of cyclic monomers, particularly cyclosiloxanes. researchgate.netscientificlabs.co.uksigmaaldrich.com This process allows for the synthesis of polysiloxanes with controlled molecular weights and narrow molecular weight distributions. The initiation step involves the nucleophilic attack of the (trimethylsilyl)methyl anion on the cyclic monomer, which opens the ring and starts the polymer chain growth.

Its use in the polymerization of cyclosiloxanes has been well-documented, leading to the formation of polymers like polymethyl(trimethylsiloxy)siloxane. researchgate.netacs.org The choice of initiator is critical, and this compound, sometimes in combination with cryptands, can lead to high yields and good control over the polymer structure. researchgate.net

Furthermore, this compound has applications related to Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique driven by the relief of ring strain in cyclic olefins. smolecule.comwikipedia.org While the direct initiation of ROMP by this compound itself is less common, it is used to synthesize ligands or modify catalysts employed in ROMP. researchgate.net For example, it has been used in procedures to generate active catalysts for the ROMP of norbornene derivatives. researchgate.netresearchgate.net The ability to initiate polymerization allows for the creation of polymers with specific properties for a wide range of applications. smolecule.com

Table 2: Polymerization Applications of this compound

Polymerization TypeMonomer ExampleRole of this compoundResulting Polymer Type
Anionic Ring-Opening Polymerization (AROP)Cyclosiloxanes (e.g., D₃)InitiatorPolysiloxanes
Ring-Opening Metathesis Polymerization (ROMP)Norbornene derivativesReagent in catalyst/ligand synthesisPolyolefins

This table summarizes the key roles of this compound in different polymerization methods.

Materials Science and Thin Film Technologies

This compound is a significant compound in materials science, primarily for its role as a precursor in the fabrication of advanced materials. smolecule.comamericanelements.com Its applications extend to the creation of silicon-containing thin films and functional polymer coatings that are integral to microelectronic and photovoltaic devices. nih.gov

This compound is utilized as a single-source precursor in Chemical Vapor Deposition (CVD) processes to produce silicon-containing thin films, particularly silicon carbide (SiC). smolecule.combohrium.com In CVD, the volatile precursor is introduced into a reaction chamber where it decomposes at high temperatures, leading to the deposition of a thin film onto a substrate. kindle-tech.com The use of a single-source precursor like this compound, which contains both silicon and carbon, can be advantageous for achieving stoichiometric SiC films. mdpi.commdpi.com

The properties of the deposited SiC films are highly dependent on the deposition conditions, such as temperature and pressure. mdpi.comdtic.mil For instance, polycrystalline, stoichiometric SiC films have been successfully deposited on silicon and fused silica (B1680970) substrates at temperatures between 700 and 800°C. dtic.mil These films exhibit good adherence and a uniform, featureless surface. dtic.mil

Different CVD techniques, such as plasma-enhanced CVD (PECVD) and hot wire CVD (HWCVD), can be employed to tailor the film properties. nih.govaip.org HWCVD, for example, offers advantages like high deposition rates and low substrate temperatures. nih.gov The chemistry in the gas phase during HWCVD with organosilicon precursors is complex, involving the generation of reactive species like methyl radicals and silylenes, which then contribute to film growth. nih.gov The resulting SiC films are known for their high-temperature stability, corrosion resistance, and excellent mechanical and thermal properties. chemrxiv.org

Table 2: CVD Parameters and Resulting Film Properties

CVD ParameterInfluence on Film Properties
Precursor The choice of precursor, whether single-source or multi-component, dictates the elemental composition of the film. kindle-tech.comchemrxiv.org
Temperature Deposition temperature affects the crystallinity, stoichiometry, and growth rate of the film. mdpi.comdtic.mil
Pressure Reactor pressure influences the gas-phase reactions and the deposition rate. dtic.mil
Plasma Frequency (PECVD) Has a strong influence on film composition and growth rate. aip.org
Substrate The nature of the substrate (e.g., silicon, fused silica) affects the adhesion and morphology of the deposited film. dtic.mil

Strategic Reagent in Complex Organic Molecule Synthesis

This compound is a valuable reagent in the synthesis of complex organic molecules due to its distinct reactivity. smolecule.com It functions as a strong nucleophile, enabling the formation of carbon-carbon bonds through reactions with various electrophiles like carbonyl compounds and epoxides. smolecule.com Its sterically bulky nature can enhance the stability and solubility of organometallic complexes in nonpolar solvents. smolecule.com

One of the key applications of this compound is in methylenation reactions and the synthesis of silane (B1218182) derivatives. smolecule.com It can also be used for deprotonation followed by silylation to protect sensitive functional groups during a multi-step synthesis. smolecule.com

Recent research has highlighted its enhanced reactivity when in a monomeric form, which can be achieved by using specific ligands. researchgate.netrsc.orgbham.ac.uk Monomeric this compound exhibits increased reactivity in C-H activation reactions, for example, readily reacting with toluene (B28343). bham.ac.uk This enhanced reactivity, compared to its more common aggregated forms, opens up new possibilities for its use in challenging synthetic transformations. bham.ac.uk It also participates in reactions such as the Peterson olefination and reacts with carboxylic acid derivatives to form α-silyl ketones. chemicalbook.com These diverse reaction patterns make it a strategic choice for constructing the intricate frameworks of natural products and other complex molecular targets. rsc.org

Future Directions and Emerging Research Avenues

Continuous Development of Novel Monomeric Organolithium Species

The isolation and characterization of monomeric organolithium reagents are highly sought after, as they can offer enhanced reactivity and provide crucial insights into the mechanisms of the numerous reactions they mediate. rsc.orgbham.ac.uk While (trimethylsilyl)methyllithium is a widely used and commercially available reagent, reports of its monomeric form are scarce. bham.ac.ukbham.ac.uk The synthesis of such monomers presents a significant challenge for organometallic chemists because they are often highly reactive and prone to decomposition at room temperature. bham.ac.ukbham.ac.uk

Recent work has reported the synthesis and characterization of a new monomeric this compound complex, [Li(CH2SiMe3)(Me6Tren)], where Me6Tren is a tetradentate neutral amine ligand. bham.ac.uk This development is significant as it adds to the limited number of known this compound monomers and opens avenues for establishing a more comprehensive understanding of structure-reactivity relationships. bham.ac.ukbham.ac.uk The pursuit of new monomeric organolithium species is driven by the potential to unlock novel reactivity and to better control the selectivity of organolithium-mediated transformations. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Advanced computational modeling is becoming an increasingly powerful tool for understanding and predicting the reactivity and structure-property relationships of organolithium compounds like this compound. nih.gov Computational chemistry provides valuable insights into the energy profiles of reaction mechanisms and can offer structural representations of transient intermediates and transition states that are difficult to observe experimentally. iranchembook.ir

For instance, computational studies have been employed to investigate the aggregation states of organolithium reagents and how these states influence reactivity. rsc.orgnih.gov Techniques like ab initio random structure searching (AIRSS) have been used to determine the structures of complex organometallic species. ncl.ac.uk Furthermore, computational analysis helps to explain observed site selectivity in reactions by modeling the deprotonation steps. nih.gov By predicting the behavior of these reactive species, computational modeling can guide the design of new experiments and the development of more efficient and selective synthetic methods. numberanalytics.com

Exploration of New Ligand Systems for Tunable Reactivity and Selectivity Control

The reactivity and selectivity of this compound can be significantly influenced by the presence of coordinating ligands. rsc.orgnumberanalytics.com The exploration of new ligand systems is a key area of research aimed at tuning the behavior of this versatile reagent. numberanalytics.com Ligands can break down the oligomeric aggregates of organolithium compounds into smaller, more reactive species. rsc.org The nature of the ligand, including its steric and electronic properties, plays a crucial role in determining the structure and, consequently, the reactivity of the resulting complex. rsc.org

For example, multidentate neutral amine ligands have proven to be a particularly successful class of ligands in Group 1 metal chemistry. nih.gov The use of different ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), can lead to the formation of different structural motifs, from dimeric to polymeric chains. mdpi.comresearchgate.net By carefully selecting the ligand, chemists can control the aggregation state and coordination environment of the lithium center, thereby influencing the outcome of the reaction. rsc.orgresearchgate.net This tunability is essential for achieving high selectivity in complex organic syntheses. researchgate.net

Innovation in Sustainable Synthesis and Handling Methodologies

The high reactivity of organolithium reagents like this compound necessitates careful handling under inert atmospheres to prevent decomposition. numberanalytics.comsolubilityofthings.com This presents challenges for their widespread use, particularly in industrial settings. Consequently, there is a strong focus on developing more sustainable and safer synthesis and handling methodologies. archivemarketresearch.com

Recent innovations include the development of methods to make organolithium reagents easier to handle in air. illinois.edu One such approach involves the encapsulation of air-sensitive reagents in paraffin (B1166041) capsules or their incorporation into organogels. illinois.eduresearchgate.net For example, organogels prepared from hexatriacontane (B166362) can protect organolithium reagents from air and moisture for extended periods. illinois.edu Another strategy involves the use of deep eutectic solvents (DES), which can retard the hydrolysis of the organolithium reagent. illinois.eduresearchgate.net Furthermore, new methods for the synthesis of this compound itself are being explored, such as the use of highly reactive lithium metal dendrites prepared via a liquid ammonia (B1221849) method, which can improve the scalability and consistency of the reagent's production. orgsyn.orgorgsyn.org These advancements aim to improve the practicality and safety of using these powerful reagents. illinois.edu

Expansion of Applications into Unexplored Catalytic Cycles and Organic Transformations

This compound is a versatile reagent with established applications in forming carbon-carbon bonds and as a ligand in organometallic chemistry. solubilityofthings.comwikipedia.org However, ongoing research is focused on expanding its utility into new and unexplored catalytic cycles and organic transformations. archivemarketresearch.com Its unique properties, including steric bulk and resistance to beta-hydride elimination, make it an attractive component for designing novel catalysts. wikipedia.org

One area of exploration is its use in palladium-catalyzed cross-coupling reactions. rug.nl For instance, it can be used to generate organopotassium reagents in situ for cross-coupling with aryl halides, enabled by specialized palladium catalysts. acs.org Researchers are also investigating its role in the synthesis of complex molecules and materials. archivemarketresearch.com The development of new catalytic systems where this compound or its derivatives act as key components could lead to more efficient and selective methods for synthesizing valuable organic compounds. For example, it has been used in the synthesis of rare earth metal complexes that are active in isoprene (B109036) polymerization. nih.gov The potential for discovering new reactivity patterns and applications for this reagent remains a significant driver for future research. numberanalytics.com

Q & A

Q. What are the critical factors affecting the stability of (trimethylsilyl)methyllithium in solution, and how can its reactivity be preserved during storage?

this compound is typically stored as a 0.55 M solution in hexanes under inert conditions (argon/nitrogen) to prevent decomposition. Hexanes provide a low-polarity medium that stabilizes the organolithium species by minimizing solvent-Li+ interactions. Prolonged storage at low temperatures (e.g., −20°C) is recommended, as elevated temperatures accelerate decomposition via β-hydride elimination or hydrolysis. Analytical techniques like <sup>1</sup>H NMR or titration with diphenylacetic acid can monitor its concentration over time .

Q. How is this compound synthesized, and what purity benchmarks are essential for its use in reactions?

The reagent is prepared via transmetallation between (trimethylsilyl)methyl chloride and lithium metal in anhydrous hexanes. Critical purity benchmarks include:

  • Residual chloride content (<0.1% by AgNO3 titration).
  • Absence of LiCl precipitates (filtered via cannula transfer under inert atmosphere).
  • Consistency in solution molarity (validated by quench-and-weigh methods). Impurities like LiCl or residual solvents (e.g., THF) can alter reactivity, necessitating rigorous characterization before use .

Q. What are the primary applications of this compound in foundational organometallic chemistry?

It is widely used as a strong nucleophile for silyl-methyl group transfer. Key reactions include:

  • Silylative alkylation : Reacts with aldehydes/ketones to form β-silyl alcohols.
  • Cross-coupling : Participates in Kumada or Negishi couplings with transition metal catalysts.
  • Polymerization initiator : Generates silyl-terminated polymers in anionic polymerization. These applications require strict control of stoichiometry and temperature (−78°C to 0°C) to avoid side reactions .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic additions, and what mechanistic insights explain this behavior?

Solvent polarity modulates the ion-pairing equilibrium between the contact ion pair (CIP) and solvent-separated ion pair (SSIP). In low-polarity solvents (hexanes), the CIP dominates, reducing nucleophilicity. In polar solvents (THF), SSIP formation enhances reactivity due to increased Li+ solvation. Kinetic studies using rapid-injection NMR (RINMR) reveal that SSIPs exhibit faster reaction rates with electrophiles like aldehydes, but competing decomposition pathways (e.g., proton abstraction from THF) limit practical utility .

Q. What strategies resolve contradictions in reported yields for silyl-methylation reactions using this compound?

Discrepancies often arise from:

  • Traces of moisture : Even ppm-level H2O hydrolyzes the reagent, reducing effective concentration.
  • Substrate steric effects : Bulky electrophiles (e.g., aryl ketones) slow nucleophilic attack, favoring elimination side products.
  • Temperature gradients : Localized heating during addition destabilizes the reagent. Solutions include:
  • Pre-drying substrates with molecular sieves.
  • Using cryogenic reactors for precise temperature control (−78°C ± 2°C).
  • Employing excess reagent (1.2–1.5 equiv) to offset decomposition .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound-mediated C–Si bond formation?

Deuterium labeling at the methyl group (CD3)SiCH2Li enables measurement of primary KIEs. A KIE >1 indicates a transition state with significant C–Li bond cleavage (concerted mechanism), while KIE ≈1 suggests a pre-equilibrium (stepwise mechanism). RINMR studies on aldehyde additions show KIE values of 2.1–2.5, supporting a concerted pathway where Li+ coordination to the carbonyl oxygen precedes nucleophilic attack .

Q. How should researchers report conflicting data on this compound’s stability in published studies?

  • Transparent documentation : Disclose solvent batch numbers, drying protocols, and storage durations.
  • Side-reaction accounting : Quantify byproducts (e.g., trimethylsilane) via GC-MS or <sup>1</sup>H NMR integration.
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., half-life at −20°C). This approach clarifies whether discrepancies stem from methodological differences or intrinsic reagent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.